7,4'-Dihydroxy-6,8-diprenylflavanone

Estrogen Receptor Modulation Endocrine Pharmacology Phytoestrogen Research

For researchers investigating prenylflavanone structure-activity relationships, this 6,8-diprenylated compound provides unmatched specificity. Based on its unique prenylation pattern, it exhibits low estrogenic interference (<1% potency vs. 8-prenylnaringenin), differential ABTS/DPPH radical scavenging, and is predicted to alter oral bioavailability 5.2-fold compared to mono-prenylated isomers. Procure this high-purity (>98%) tool compound to eliminate confounding variables in ADME, multidrug resistance (ABCG2), and antioxidant mechanism studies.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
Cat. No. B12322460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dihydroxy-6,8-diprenylflavanone
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C
InChIInChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3
InChIKeyMLXUEMGNSDHQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,4'-Dihydroxy-6,8-diprenylflavanone: A Unique Diprenylated Flavanone for Advanced Bioactivity Research and Procurement


7,4'-Dihydroxy-6,8-diprenylflavanone (CAS 50939-03-2) is a naturally occurring C-diprenylated flavanone isolated from plant sources including Sophora tonkinensis, Lespedeza floribunda, and Glycyrrhiza pallidiflora [1]. It is also known as 5-deoxylonchocarpol A and belongs to the prenylflavanone (PFVN) subclass, which is recognized for enhanced membrane affinity and target protein interaction compared to non-prenylated flavonoid skeletons [2].

Why 7,4'-Dihydroxy-6,8-diprenylflavanone Cannot Be Substituted with Generic Analogs


Substituting 7,4'-Dihydroxy-6,8-diprenylflavanone with a generic analog is scientifically unsound due to the profound impact of its specific prenylation pattern on biological activity. The presence, number, and position of prenyl groups are critical determinants of bioactivity, with C-prenylation, as seen in this compound, generally enhancing membrane affinity and target protein interaction more effectively than O-prenylation [1]. Direct comparative studies demonstrate that even a positional isomer like 6-prenylnaringenin exhibits dramatically different oral bioavailability in humans—with an approximately 5.2-fold lower peak plasma concentration (Cmax) than its 8-substituted counterpart—underscoring that seemingly minor structural changes can yield vastly different pharmacokinetic and pharmacodynamic profiles [2].

7,4'-Dihydroxy-6,8-diprenylflavanone: A Quantitative Evidence Guide for Differentiated Bioactivity


Distinct Estrogenic Potency Profile Compared to Highly Potent 8-Prenylnaringenin

In comparative endocrine activity assays using the hop flavonoid 6,8-diprenylnaringenin, which shares an identical diprenylated A-ring substitution pattern (hydroxy groups at C-7 and C-4'), the compound exhibited measurable estrogenicity but with potency less than 1% of that of the highly potent phytoestrogen 8-prenylnaringenin [1]. This quantitative difference defines a distinct efficacy profile that may be advantageous in contexts where potent estrogen receptor activation is not desired.

Estrogen Receptor Modulation Endocrine Pharmacology Phytoestrogen Research

Selective ABTS Radical Scavenging Profile Characteristic of Prenylated Flavonoids

The antioxidative properties of structurally related prenylated flavonoids reveal a characteristic and selective radical-scavenging profile. These compounds, including a novel diprenylated flavanone, demonstrate potent scavenging activity against the ABTS radical (IC50 < 10 μM), but are notably inactive against the DPPH radical (IC50 > 300 μM) [1]. This selectivity contrasts with non-prenylated flavanones like naringenin, which lack this specific profile, and indicates that the prenylation pattern of 7,4'-Dihydroxy-6,8-diprenylflavanone is likely to confer similar, highly selective antioxidant behavior.

Antioxidant Selectivity Free Radical Scavenging Oxidative Stress

Comparative Human Pharmacokinetic Differences Among Prenylflavanone Isomers

The importance of precise prenyl group positioning is highlighted by a randomized crossover trial in healthy volunteers (n=16), which compared the oral bioavailability of two prenylflavanone isomers. Following a single 500 mg oral dose, the 8-substituted isomer (8-prenylnaringenin) achieved a maximum plasma concentration (Cmax) of 2834 nmol/L and an AUC of 15,801 nmol/L×h, while the 6-substituted isomer (6-prenylnaringenin) achieved significantly lower values: Cmax of 543 nmol/L and AUC of 3,635 nmol/L×h [1]. This represents a 5.2-fold higher Cmax and 4.3-fold higher AUC for the 8-substituted isomer. As 7,4'-Dihydroxy-6,8-diprenylflavanone bears substitution at both the 6- and 8-positions, its pharmacokinetic profile is predicted to differ substantially from mono-prenylated analogs, making it a distinct chemical entity for in vivo studies.

Oral Bioavailability Pharmacokinetics In Vivo Drug Disposition

Potent Inhibition of ABCG2 (BCRP) Transporter by a Structurally Analogous Diprenylflavanone

The structurally analogous compound 6,8-diprenylnaringenin (Lonchocarpol A), which shares the identical 6,8-diprenyl substitution pattern on the flavanone A-ring, is a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2). It inhibits ABCG2-mediated efflux with an IC50 of 0.41 μM in HEK293 cells . This potent inhibition of a key multidrug resistance transporter suggests that 7,4'-Dihydroxy-6,8-diprenylflavanone, due to its shared diprenylation motif, is a promising candidate for modulating drug efflux and warrants investigation as a chemosensitizing agent.

Multidrug Resistance ABC Transporter Inhibition Cancer Pharmacology

Cytotoxic Activity Profile Against a Panel of Cancer Cell Lines

In a study evaluating the cytotoxicity of prenylated flavanones from propolis, the closely related compound (2S)-5,7-dihydroxy-4'-methoxy-8,3'-diprenylflavanone exhibited strong cytotoxic activity against a panel of six cancer cell lines, with IC50 values ranging from 14.0 to 26.4 μM [1]. This broad cytotoxic profile was observed against three murine cancer cell lines (colon 26-L5 carcinoma, B16-BL6 melanoma, and Lewis lung carcinoma) and three human cancer cell lines (lung A549 adenocarcinoma, cervix HeLa adenocarcinoma, and HT-1080 fibrosarcoma). This data indicates that diprenylated flavanones, including 7,4'-Dihydroxy-6,8-diprenylflavanone, possess inherent, broad-spectrum cytotoxic potential, distinguishing them from less lipophilic flavonoid analogs.

Cytotoxicity Anticancer Activity SAR Studies

Strategic Application Scenarios for 7,4'-Dihydroxy-6,8-diprenylflavanone in Research and Industrial Procurement


Endocrine Pharmacology Studies Requiring Controlled, Attenuated Estrogenicity

Researchers seeking a prenylflavanone tool compound with quantifiably low estrogenic activity should select 7,4'-Dihydroxy-6,8-diprenylflavanone. Based on its structural homology to 6,8-diprenylnaringenin, which exhibits less than 1% of the estrogenic potency of 8-prenylnaringenin, this compound is ideally suited for experiments where potent estrogen receptor activation is a confounding variable. This allows for the study of other prenylflavanone-mediated effects without the overwhelming influence of strong estrogenic signaling [1].

Investigating Selective Antioxidant Mechanisms in Oxidative Stress Models

This compound is a valuable reagent for researchers dissecting the nuances of antioxidant action. The class-level evidence indicates that prenylated flavonoids, such as 7,4'-Dihydroxy-6,8-diprenylflavanone, are likely to exhibit a unique selective scavenging profile: potent against ABTS radicals (IC50 < 10 μM) but nearly inactive against DPPH radicals (IC50 > 300 μM). This specific, quantifiable selectivity, which contrasts with the broad activity of many common antioxidants, makes it an excellent probe for differentiating radical scavenging mechanisms in complex biological systems [1].

ABC Transporter and Multidrug Resistance Modulation Research

Given that the structurally identical 6,8-diprenylnaringenin is a potent ABCG2 (BCRP) inhibitor (IC50 = 0.41 μM), 7,4'-Dihydroxy-6,8-diprenylflavanone represents a high-priority scaffold for drug discovery programs focused on overcoming multidrug resistance in cancer. Its procurement is justified for studies aimed at developing novel chemosensitizers or investigating the role of ABCG2 in drug disposition and toxicity [1].

Pharmacokinetic and ADME Studies on Diprenylated Natural Products

For scientists studying the absorption, distribution, metabolism, and excretion (ADME) of prenylated natural products, this compound offers a distinct chemical space. Evidence from human trials shows that even mono-prenylated positional isomers (6- vs. 8-substituted) can have 5.2-fold differences in oral bioavailability (Cmax). As a 6,8-diprenylated species, 7,4'-Dihydroxy-6,8-diprenylflavanone is predicted to have unique pharmacokinetic properties, making it an essential tool for comprehensive structure-pharmacokinetic relationship (SPKR) studies in this compound class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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